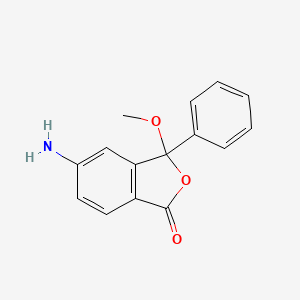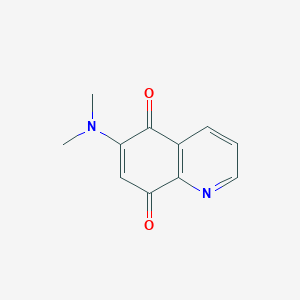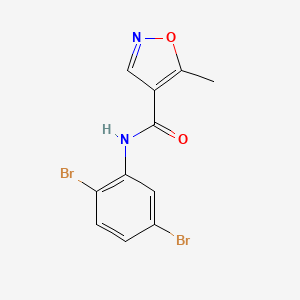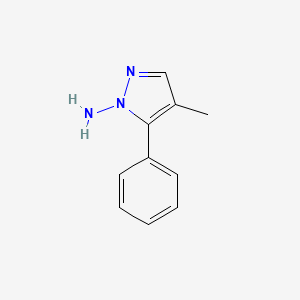![molecular formula C11H6F3NO4 B12877286 3-(4-(Trifluoromethoxy)benzo[d]oxazol-2-yl)acrylic acid](/img/structure/B12877286.png)
3-(4-(Trifluoromethoxy)benzo[d]oxazol-2-yl)acrylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-(Trifluoromethoxy)benzo[d]oxazol-2-yl)acrylic acid is a synthetic organic compound characterized by the presence of a trifluoromethoxy group attached to a benzo[d]oxazole ring, which is further connected to an acrylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-(Trifluoromethoxy)benzo[d]oxazol-2-yl)acrylic acid typically involves the following steps:
Formation of the Benzo[d]oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Trifluoromethoxy Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Attachment of the Acrylic Acid Moiety: This can be done through various coupling reactions, such as Heck or Suzuki coupling, under palladium-catalyzed conditions.
Industrial Production Methods:
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d]oxazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the acrylic acid moiety, converting it to the corresponding alcohol or alkane.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzo[d]oxazole-2-carboxylic acid derivatives, while reduction can produce 3-(4-(trifluoromethoxy)benzo[d]oxazol-2-yl)propanoic acid.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activity.
Biology: In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors or receptor modulators.
Medicine: The compound and its derivatives are explored for their potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 3-(4-(Trifluoromethoxy)benzo[d]oxazol-2-yl)acrylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity, while the benzo[d]oxazole ring can participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.
Comparison with Similar Compounds
- 2-(4-(Trifluoromethoxy)benzo[d]oxazol-2-yl)acetic acid
- 8-(Benzo[d]oxazol-2-yl)-2-chloroquinoline-3-carbaldehyde
Comparison: Compared to similar compounds, 3-(4-(Trifluoromethoxy)benzo[d]oxazol-2-yl)acrylic acid is unique due to the presence of the acrylic acid moiety, which can participate in additional chemical reactions and provide distinct biological activities. The trifluoromethoxy group also enhances its chemical stability and lipophilicity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H6F3NO4 |
|---|---|
Molecular Weight |
273.16 g/mol |
IUPAC Name |
(E)-3-[4-(trifluoromethoxy)-1,3-benzoxazol-2-yl]prop-2-enoic acid |
InChI |
InChI=1S/C11H6F3NO4/c12-11(13,14)19-7-3-1-2-6-10(7)15-8(18-6)4-5-9(16)17/h1-5H,(H,16,17)/b5-4+ |
InChI Key |
XANCICPPKCUORY-SNAWJCMRSA-N |
Isomeric SMILES |
C1=CC2=C(C(=C1)OC(F)(F)F)N=C(O2)/C=C/C(=O)O |
Canonical SMILES |
C1=CC2=C(C(=C1)OC(F)(F)F)N=C(O2)C=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5(2H)-Isoxazolone, 4-[(dimethylamino)methyl]-3-phenyl-](/img/structure/B12877245.png)
![7-Bromo-7,8,9,10-tetrahydrobenzo[f]quinoline-9,10-diyl diacetate](/img/structure/B12877249.png)






![4-Chloro-3-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12877298.png)


![(2S)-2-[(3aR,5R,6S,6aR)-2,2-dimethyl-6-phenylmethoxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]-2-hydroxyacetonitrile](/img/structure/B12877305.png)
